
4-Methyl-1-phenyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
4-methyl-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-1-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und antimalarielle Anwendungen
Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Leishmaniose und Malaria untersucht. Eine Studie hob ihre potente in-vitro-Antipromastigotenaktivität hervor, mit einem wünschenswerten Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), die durch eine geringere Bindungsfreie Energie gekennzeichnet ist .
Anwendungen in der Pharmaindustrie
Als Teil einer Familie von 5-Aminopyrazolderivaten findet diese Verbindung breite Anwendung in der Pharmaindustrie. Diese Derivate sind bekanntermaßen bioaktive Wirkstoffe, was auf ihre Nützlichkeit in der Arzneimittelentwicklung schließen lässt .
Anwendungen in der Agrochemie
Die gleiche Familie von Verbindungen, zu der 4-Methyl-1-phenyl-1H-pyrazol-5-amin gehört, wird auch in der Agrochemie eingesetzt. Dies deutet auf eine potenzielle Verwendung bei der Entwicklung von Pestiziden oder Herbiziden hin .
Zytotoxizitätsstudien
Einige Derivate dieser Verbindung haben in Zelllinien wie RKO zytotoxische Wirkungen gezeigt. Dies deutet auf mögliche Anwendungen in der Krebsforschung hin, wo das Verständnis und die Induktion von Zytotoxizität von entscheidender Bedeutung sind .
Radikalfängeraktivität
Bestimmte Derivate haben sich auch als potente Radikalfänger erwiesen, was für Studien im Zusammenhang mit oxidativem Stress und seinen Auswirkungen auf biologische Systeme relevant sein könnte .
Katalyse
Diese Verbindung wurde als Katalysator für die Herstellung anderer chemischer Derivate verwendet, was ihre Rolle in der Synthesechemie und Materialwissenschaften unterstreicht .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxicity against several human cell lines . They interact with various cellular targets, leading to a range of biological activities.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .
Pharmacokinetics
The molecular weight of 1732144 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . They have been found to be cytotoxic to several human cell lines .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives have a wide variety of biological activities . They have been shown to be cytotoxic to several human cell lines and some have been approved for the treatment of different types of cancer .
Cellular Effects
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Eigenschaften
IUPAC Name |
4-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-12-13(10(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGMLSSZZGBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289593 | |
| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103095-53-0 | |
| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103095-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


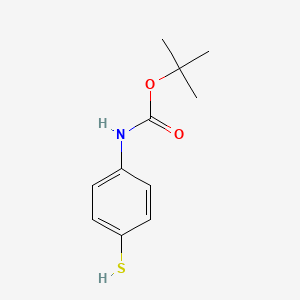
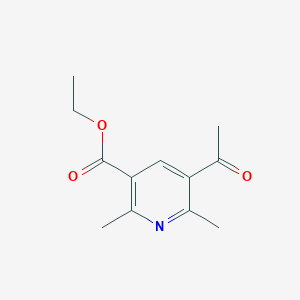
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)
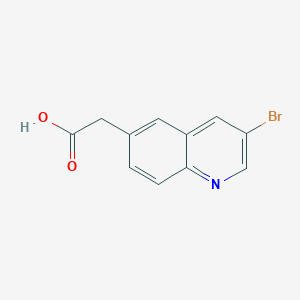

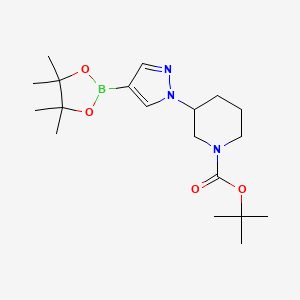
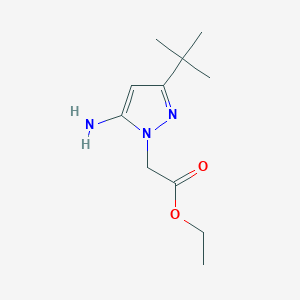

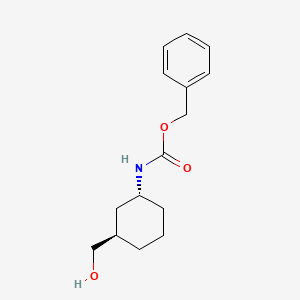
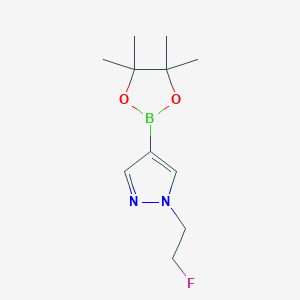
![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)
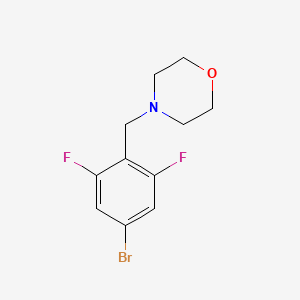
![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

